

Quantitative Data on Antifungal Activity and Ergosterol Inhibition

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Compound Focus: Fungisterol

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The quantitative data below is derived from a 2025 study investigating the antifungal potential of two medicinal plant extracts, *Rorippa islandica* and *Carrichtera annua*, with their activity measured through several standard metrics [1].

Table 1: Antifungal Efficacy of Plant Extracts against Pathogenic Fungi

Plant Extract	Target Fungus	Inhibition Zone (at 10 mg/mL)	Minimum Inhibitory Concentration (MIC)	Minimum Fungicidal Concentration (MFC)
Rorippa islandica (70% ethanol successive extract)	<i>Colletotrichum gloeosporioides</i>	29 ± 0.3 mm	7.8 µg/mL	15.62 µg/mL
Carrichtera annua (Total extract)	<i>Curvularia lunata</i>	35 ± 0.1 mm	1.97 µg/mL	3.9 µg/mL

Table 2: Reduction in Fungal Ergosterol Content Post-Treatment

Plant Extract	Treatment	Reduction in *C. lunata*	Reduction in *C. gloeosporioides*	Reduction in *P. glabrum*
Carrichtera annua	Total and successive ethanol fractions	49.93%	47.7%	-
Rorippa islandica	Total and successive ethanol fractions	-	42.58%	47.2%

Experimental Protocols for Key Assays

Here are the detailed methodologies for the key experiments cited in the data above [1].

Preparation of Plant Extracts

- **Collection & Authentication:** Aerial parts of *Rorippa islandica* and *Carrichtera annua* were collected from Marsa Matrouh, Egypt. Specimens were authenticated by a botanist at the Desert Research Center, Cairo [1].
- **Total Extraction:** 30 grams of powdered plant material were soaked in 70% ethanol for 72 hours at room temperature with shaking. The suspension was filtered, and the filtrate was concentrated under reduced pressure using a rotary evaporator at 40°C [1].
- **Successive Fractionation:** 52 grams of plant powder were sequentially extracted three times with different solvents of increasing polarity (hexane, diethyl ether, chloroform, ethyl acetate, 96% ethanol, and 70% ethanol) for 72 hours each. All fractions were condensed using a rotary evaporator [1].

In-vitro Antifungal Activity Assay

- **Test Fungi:** The experiments used five phytopathogenic fungi: *Alternaria cerealis*, *Fusarium solani*, *Curvularia lunata*, *Penicillium glabrum*, and *Colletotrichum gloeosporioides* [1].
- **Medium Preparation:** Potato Dextrose Agar (PDA) medium was prepared by dissolving 39 g/L of PDA powder in distilled water, autoclaving at 121°C for 15 minutes, and pouring approximately 25 mL into each Petri dish [1].
- **Procedure:** The antifungal activity was evaluated using the well-diffusion method. The zones of inhibition around the wells containing the plant extracts were measured to determine the most potent

extracts. The Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were subsequently determined for these potent extracts [1].

Assessment of Ergosterol Content

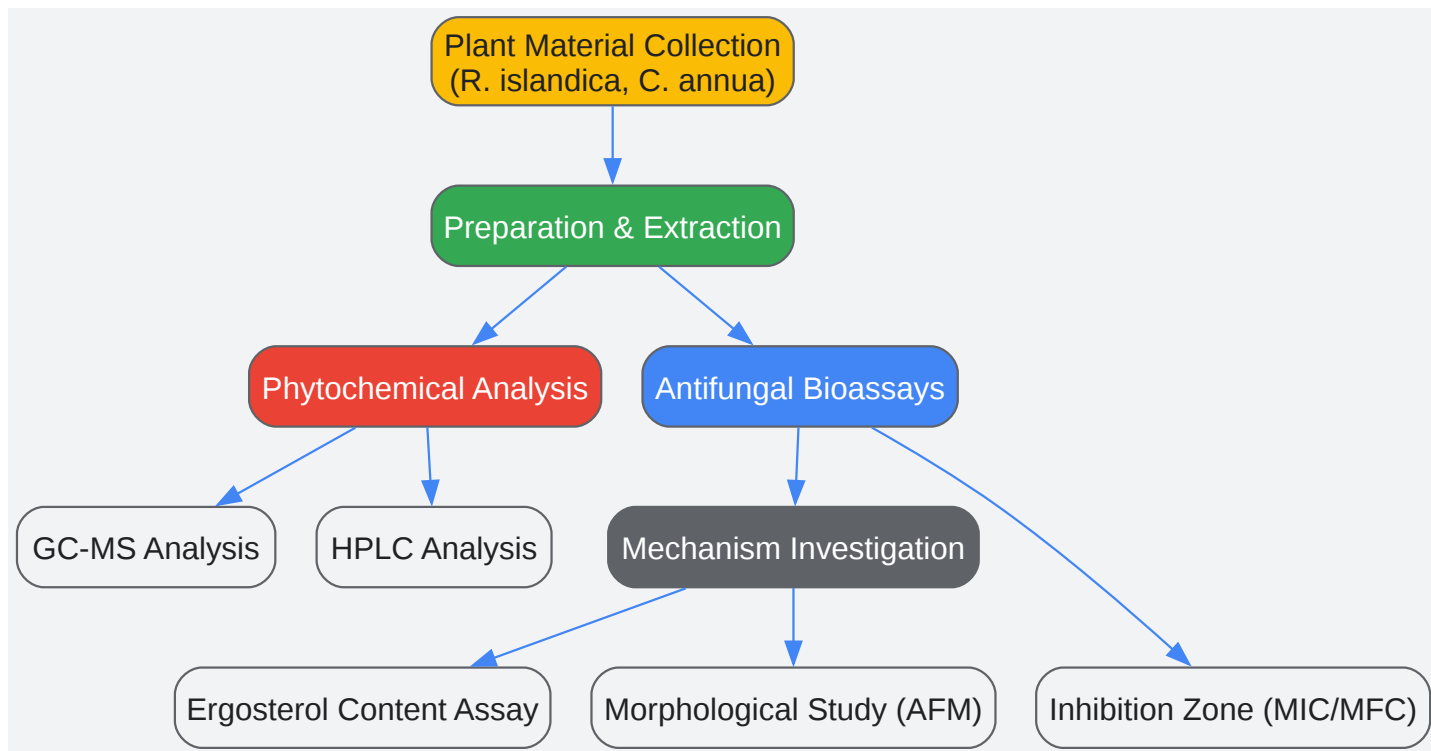
- **Principle:** This assay quantifies the amount of ergosterol in the fungal cell membrane as a marker for antifungal mechanism. A reduction in ergosterol content suggests that the extract compromises membrane integrity [1].
- **Procedure:**
 - Fungi are inoculated into liquid media and treated with the plant extracts at their MIC values.
 - After incubation, the mycelia are harvested and dried.
 - Sterols are extracted from the dry mycelia using an alcoholic potassium hydroxide solution.
 - The ergosterol content is quantified by analyzing the supernatant spectrophotometrically, comparing the absorbances at specific wavelengths (typically 230 nm and 282 nm) against a control of untreated fungi [1].

Analysis of Bioactive Compounds

- **GC-MS Analysis:** Used to identify volatile and semi-volatile compounds. The total ethanol extract was dissolved in chloroform and analyzed using a GC-MS system with a specific temperature program. Compounds were identified by comparing their mass spectra against standard libraries (NIST11, WILEY 09) [1].
- **HPLC Analysis:** Used for qualitative and quantitative determination of phenolic compounds. The 70% ethanol extract was analyzed using an HPLC system with a C8 column, a mobile phase of water and acetonitrile with trifluoroacetic acid, and detection at 280 nm [1].

Diagram of Experimental Workflow and Mechanism

Based on the described protocols and the mechanism of action, the following diagram illustrates the logical workflow of the study and the proposed antifungal mechanism targeting ergosterol biosynthesis.



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This workflow maps the process from plant collection to mechanistic studies, highlighting the ergosterol pathway [1].

Research Implications and Future Directions

The significant reduction in ergosterol content (over 49% for *C. annua* and 47% for *R. islandica*) directly demonstrates that the primary antifungal mechanism of these extracts is the disruption of fungal membrane integrity [1]. This is a classic and validated mode of action for many antifungal agents.

- **Promising Lead Compounds:** The identified bioactive compounds, such as gallic acid (a predominant phenolic) and various volatile compounds, serve as excellent starting points for further medicinal chemistry optimization. Future work should involve the isolation and individual testing of these compounds to identify the most active molecule[s] [1].
- **Synergistic Effects:** It is crucial to investigate whether the observed potent activity is due to a single compound or the synergistic effect of multiple compounds in the crude extract. Synergy can often

lead to more robust antifungal effects and slower development of resistance [1].

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References

1. Antimicrobial activity, ergosterol content and phytochemical ... [pmc.ncbi.nlm.nih.gov]

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